

# Technical Support Center: Refining Outcome Measures for Sevasemten Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining outcome measures in **Sevasemten** clinical trials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

# Frequently Asked Questions (FAQs)

Q1: What are the primary and key secondary outcome measures used in **Sevasemten** clinical trials for Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD)?

A1: In clinical trials for **Sevasemten**, the primary and key secondary outcome measures have included:

- Biomarkers of Muscle Damage:
  - Creatine Kinase (CK): A primary endpoint in some studies, reflecting a reduction in muscle damage.[1]
  - Fast Skeletal Muscle Troponin I (TNNI2): A target-specific biomarker for fast skeletal muscle damage.[1]
- Functional Measures:

## Troubleshooting & Optimization





- North Star Ambulatory Assessment (NSAA): A key secondary endpoint assessing motor function and disease progression.[1][2]
- Timed Function Tests: Including the 10-meter walk/run, 4-stair climb, and 100-meter timed test to evaluate specific aspects of mobility.[1]

Q2: What is the mechanism of action of **Sevasemten** and how does it relate to the chosen outcome measures?

A2: **Sevasemten** is an orally administered, first-in-class fast skeletal myosin inhibitor.[3][4] It is designed to protect muscle from contraction-induced damage, which is a primary driver of disease progression in dystrophinopathies like BMD and DMD.[3][4] By selectively inhibiting the fast myosin ATPase, **Sevasemten** aims to reduce the stress on muscle fibers during contraction.[5][6] This mechanism directly relates to the outcome measures by:

- Reducing Biomarkers of Muscle Damage: Lowering CK and TNNI2 levels indicates that
   Sevasemten is successfully mitigating muscle breakdown.[5]
- Improving or Stabilizing Functional Performance: By protecting muscle fibers, the therapy is expected to preserve muscle function, which is assessed by the NSAA and timed function tests.

Q3: What are the known challenges and sources of variability associated with the North Star Ambulatory Assessment (NSAA)?

A3: While the NSAA is a validated and widely used tool, researchers may encounter the following challenges:

- Patient Age and Disease Stage: Younger patients may show functional improvement as part
  of their natural development, which can complicate the interpretation of a potential drug
  effect.[7] Conversely, older patients may be closer to losing ambulation, introducing
  variability in decline.[7]
- Inter-rater and Intra-rater Variability: Although the NSAA is standardized, slight differences in administration and scoring between different assessors or even by the same assessor on different days can introduce variability.



- Patient Motivation and Fatigue: A patient's level of motivation and fatigue on the day of the assessment can impact their performance.
- Transient Loss of Function: Temporary disabilities, such as those from a fall or illness, can lead to a temporary zero score on certain items, affecting the overall score and its interpretation.[8]

Q4: Why is Creatine Kinase (CK) a primary endpoint in some **Sevasemten** trials, and what are its limitations?

A4: CK is used as a primary endpoint because it is a sensitive biomarker of muscle damage.[9] Elevated CK levels are a hallmark of muscular dystrophies, indicating leakage of the enzyme from damaged muscle cells.[9][10] A significant reduction in CK levels suggests a direct therapeutic effect of **Sevasemten** in protecting muscle integrity.[1]

However, CK has several limitations:[11]

- High Variability: CK levels can be influenced by factors such as physical activity, age, and muscle mass.[11][12]
- Non-linear Relationship with Disease Progression: CK levels are often highest in the early stages of DMD and can decline as muscle mass is replaced by fat and fibrous tissue, which may not accurately reflect the stage of the disease.[13]
- Lack of Specificity: Elevated CK is a general marker of muscle damage and not specific to the underlying disease process being targeted.[11]

# Troubleshooting Guides Troubleshooting Inconsistent Biomarker Results



| Issue                                                                                                           | Potential Cause                                                                                                                                                                                                                                                                      | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                      |
|-----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability in Creatine<br>Kinase (CK) levels between<br>subjects or within the same<br>subject over time. | 1. Physical Activity: Strenuous exercise before blood collection can significantly elevate CK levels. 2. Sample Handling: Improper handling, such as hemolysis, can affect CK measurement. 3. Assay Variability: Inconsistent laboratory procedures.                                 | 1. Standardize Pre-analytical Procedures: Instruct participants to avoid strenuous physical activity for a set period (e.g., 24-48 hours) before blood draws. 2. Optimize Sample Collection and Processing: Ensure proper phlebotomy techniques to minimize hemolysis. Process and store samples according to a standardized protocol. 3. Centralize Laboratory Analysis: Use a single, certified laboratory for all CK analyses to minimize inter-laboratory variability. |
| Unexpectedly low or<br>undetectable Fast Skeletal<br>Muscle Troponin I (TNNI2)<br>levels.                       | 1. Sample Type: The assay may be validated for a specific sample type (e.g., serum, plasma). 2. Assay Sensitivity: The assay may not be sensitive enough to detect low levels of TNNI2. 3. Kit Performance: Issues with the ELISA kit, such as expired reagents or improper storage. | 1. Verify Sample Compatibility: Confirm that the sample type being used is validated for the specific TNNI2 ELISA kit. 2. Select a High-Sensitivity Assay: Utilize an ELISA kit with a lower limit of detection appropriate for the expected TNNI2 concentrations. 3. Perform Quality Control Checks: Run control samples with known TNNI2 concentrations with each assay to ensure the kit is performing correctly.                                                       |

# **Troubleshooting Functional Outcome Measures**



| Issue                                                                                   | Potential Cause                                                                                                                                                                                                                                                                      | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                              |
|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Variability in North Star<br>Ambulatory Assessment<br>(NSAA) scores.                    | 1. Inconsistent Administration: Different assessors may provide slightly different instructions or cues. 2. Patient Factors: Fatigue, motivation, or a recent illness can affect performance. 3. Scoring Subjectivity: Some items may have a degree of subjectivity in scoring.      | 1. Standardized Training and Certification: Ensure all assessors are trained and certified on the standardized administration and scoring of the NSAA.[14] 2. Consistent Testing Environment: Conduct the assessment at the same time of day and in a similar environment for each visit. Inquire about the patient's wellbeing before the assessment.  3. Centralized Review: Have a central, experienced reviewer assess video recordings of the NSAA to ensure consistent scoring across sites. |
| Difficulty in performing timed function tests (e.g., 10-meter walk/run, 4-stair climb). | 1. Patient's Physical Limitations: The patient may be approaching a stage where the task is too difficult to complete safely. 2. Lack of Clear Instructions: The patient may not fully understand the task. 3. Environmental Barriers: The testing area may not be set up correctly. | 1. Safety First: Have clear stopping criteria and do not force a patient to complete a task if it is unsafe. Document the inability to perform the task. 2. Standardized Instructions: Use clear and consistent verbal instructions for each test.[15] 3. Proper Test Setup: Ensure the walkway for the 10-meter walk/run is clear and of the correct length.[16][17] Use a standardized set of four stairs for the 4-stair climb.[18][19]                                                         |

# **Quantitative Data from Sevasemten Clinical Trials**

# Troubleshooting & Optimization

Check Availability & Pricing

| Outcome Measure                            | Clinical Trial              | Patient Population                                                                                       | Results                                                                                                  |
|--------------------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Creatine Kinase (CK)                       | CANYON (Phase 2)            | Adults with BMD                                                                                          | 28% average decrease from baseline in the Sevasemten group vs. placebo over months 6-12 (p=0.02).[3][20] |
| ARCH (Open-label)                          | Adults with BMD             | Average maximal reduction of 70%.[5]                                                                     |                                                                                                          |
| Fast Skeletal Muscle<br>Troponin I (TNNI2) | CANYON (Phase 2)            | Adults with BMD                                                                                          | 77% reduction compared to placebo. [1] A separate report noted a 78% reduction (p<0.001).[20]            |
| ARCH (Open-label)                          | Adults with BMD             | Average maximal reduction of 98%.[5]                                                                     |                                                                                                          |
| North Star Ambulatory<br>Assessment (NSAA) | CANYON (Phase 2)            | Adults with BMD                                                                                          | 1.1-point difference<br>favoring Sevasemten<br>over placebo at 12<br>months (p=0.16).[20]<br>[21]        |
| ARCH (Open-label)                          | Adults with BMD             | Stable NSAA scores over two years, diverging from expected declines seen in natural history studies.[11] |                                                                                                          |
| MESA (Open-label extension)                | Adults with BMD from CANYON | 0.8-point improvement<br>from baseline over 18<br>months.[2]                                             | •                                                                                                        |
| MESA (Open-label extension)                | Adults with BMD from ARCH   | Stable NSAA scores<br>after three years of<br>treatment.[2]                                              | -                                                                                                        |



# Experimental Protocols North Star Ambulatory Assessment (NSAA)

The NSAA is a 17-item scale that assesses a range of functional motor skills.[14] Each item is scored on a 3-point scale: 0 (unable to perform), 1 (performs with modifications), or 2 (performs without compensation).[14] The total score ranges from 0 to 34, with higher scores indicating better function.[14]

Key Methodological Considerations:

- The assessment should be performed by a trained and certified clinician.
- The patient should be barefoot and not use a mat.
- The items should be completed in the standardized order provided in the manual.
- Specific instructions for each of the 17 items (e.g., stands, walks, climbs stairs, hops, runs)
   must be followed precisely.

### 10-Meter Walk/Run Test

This test measures the time it takes for a participant to walk or run a distance of 10 meters.

#### Protocol:

- A 10-meter course is marked on a clear, flat surface. Marks are also placed at the 2-meter and 8-meter points.[17]
- The participant starts at the 0-meter mark.
- The instruction is to "walk as fast as you can safely walk" to the 10-meter mark.[16]
- The timer is started when the participant's leading foot crosses the 2-meter mark and stopped when their leading foot crosses the 8-meter mark.[17] This middle 6-meter distance is used to calculate the gait speed, allowing for acceleration and deceleration at the start and end of the 10 meters.[17]
- The test is typically performed twice, and the average of the two trials is recorded.



### **4-Stair Climb Test**

This test assesses the ability to climb a standard set of four stairs.

#### Protocol:

- · A standardized staircase with four steps is used.
- The participant starts at the bottom of the stairs.
- On the command "go," the participant ascends the four stairs as quickly and safely as possible.
- The time is recorded from the start command until the participant has both feet on the top step.
- The use of railings or other support is documented.

## **Creatine Kinase (CK) Assay**

CK activity is typically measured in serum or plasma using a spectrophotometric method.

#### General Principle:

- CK catalyzes the transfer of a phosphate group from creatine phosphate to ADP, forming ATP.[20]
- The newly formed ATP is used in a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH.[20][22]
- The rate of NADPH formation is measured by the change in absorbance at 340 nm, which is directly proportional to the CK activity in the sample.[20][22]

#### Sample Handling:

- Serum is the preferred specimen. Plasma (heparin or EDTA) may also be used.[20]
- Avoid hemolysis, as it can interfere with the assay.



 CK in serum is stable for 24 hours at room temperature, 7 days at 2-8°C, and 1 month at -20°C.[20]

## Fast Skeletal Muscle Troponin I (TNNI2) Assay

TNNI2 levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).

General Protocol (based on commercially available kits):[1][2]

- A microplate pre-coated with an anti-TNNI2 antibody is used.
- Standards, controls, and patient samples (serum, plasma, or other biological fluids) are added to the wells.
- The plate is incubated, allowing the TNNI2 in the samples to bind to the immobilized antibody.
- The wells are washed to remove unbound substances.
- A biotin-conjugated anti-TNNI2 antibody is added, which binds to the captured TNNI2.
- After another incubation and wash step, a streptavidin-HRP conjugate is added, which binds to the biotin.
- A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
- A stop solution is added to terminate the reaction.
- The absorbance is read on a microplate reader at 450 nm. The intensity of the color is proportional to the amount of TNNI2 in the sample.

## **Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. assaygenie.com [assaygenie.com]
- 2. Human TNNI2(Troponin I, fast skeletal muscle) ELISA Kit FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Edgewise Therapeutics Reports Positive Results on Sevasemten Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 4. edgewisetx.com [edgewisetx.com]
- 5. A Phase 1, Double-Blind, Placebo-Controlled Trial of Sevasemten (EDG-5506), a
  Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults
  With Becker Muscular Dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1, Double-Blind, Placebo-Controlled Trial of Sevasemten (EDG-5506), a
  Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults
  With Becker Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NorthStar Ambulatory Assessment in Duchenne muscular dystrophy: considerations for the design of clinical trials | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 8. Novel approaches to analysis of the North Star Ambulatory Assessment (NSAA) in Duchenne muscular dystrophy (DMD): Observations from a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Muscular Dystrophy | Cedars-Sinai [cedars-sinai.org]
- 11. Biomarkers in Duchenne Muscular Dystrophy: Current Status and Future Directions -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Longitudinal Assessment of Creatine Kinase, Creatine/Creatinineratio, and Myostatin as Monitoring Biomarkers in Becker Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]







- 13. How Do You Know if DMD Is Causing Muscle Damage? Monitoring CK Levels | myMDteam [mymdteam.com]
- 14. pod-nmd.org [pod-nmd.org]
- 15. longdom.org [longdom.org]
- 16. neuropt.org [neuropt.org]
- 17. assets.noviams.com [assets.noviams.com]
- 18. commondataelements.ninds.nih.gov [commondataelements.ninds.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. medichem-me.com [medichem-me.com]
- 21. Creatine Kinase Clinical Methods NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
- To cite this document: BenchChem. [Technical Support Center: Refining Outcome Measures for Sevasemten Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400671#refining-outcome-measures-for-sevasemten-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com